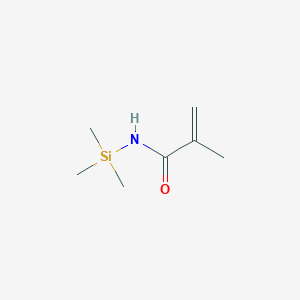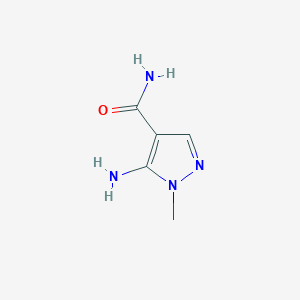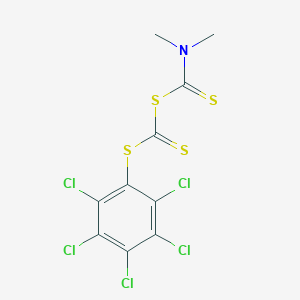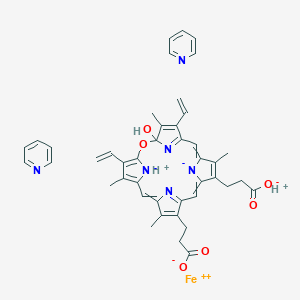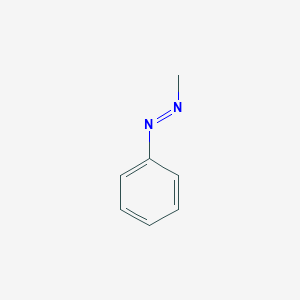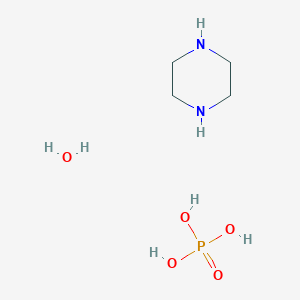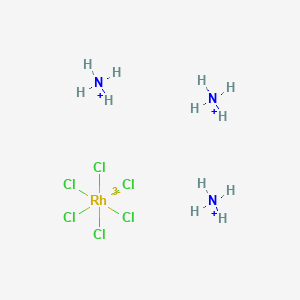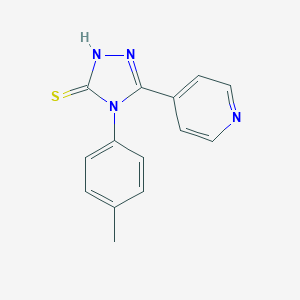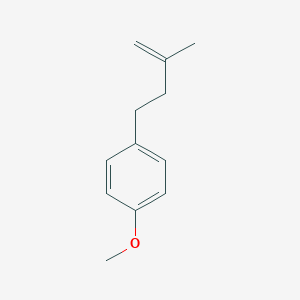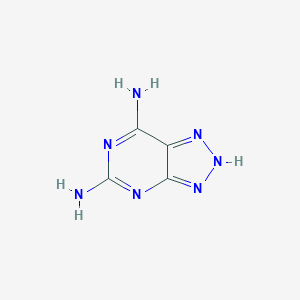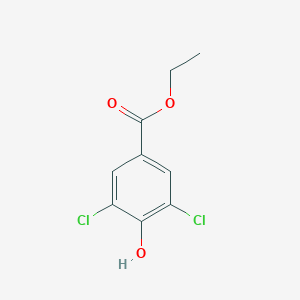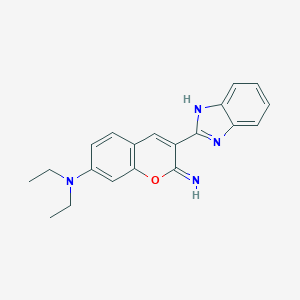![molecular formula C14H21FeN3Na2O10 B097611 Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) CAS No. 19529-38-5](/img/structure/B97611.png)
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) is a coordination complex that includes iron in its trivalent state. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is often used in various scientific and industrial applications due to its ability to bind metal ions effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) typically involves the reaction of iron salts with a chelating agent such as diethylenetriaminepentaacetic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex. The process involves the following steps:
- Dissolution of iron(III) chloride in water.
- Addition of diethylenetriaminepentaacetic acid to the solution.
- Adjustment of pH to around 7-8 using sodium hydroxide.
- Stirring the mixture at room temperature for several hours.
- Filtration and purification of the resulting complex.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with larger quantities and more stringent control over reaction conditions. The use of automated systems for pH adjustment and temperature control ensures consistent quality and yield of the product.
化学反应分析
Types of Reactions
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligands in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various amines and carboxylates.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the iron(III) center can yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
科学研究应用
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in water treatment processes to remove heavy metal ions from wastewater.
作用机制
The mechanism of action of Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) involves the formation of stable chelate complexes with metal ions. The compound binds to metal ions through its multiple carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry.
相似化合物的比较
Similar Compounds
Diethylenetriaminepentaacetic acid: A similar chelating agent with a slightly different structure.
Ethylenediaminetetraacetic acid: Another widely used chelating agent with similar applications.
Nitrilotriacetic acid: A chelating agent with fewer chelating sites compared to Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+).
Uniqueness
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) is unique due to its high stability and strong binding affinity for metal ions. This makes it particularly effective in applications requiring robust and reliable chelation, such as in medical imaging and industrial water treatment.
属性
CAS 编号 |
19529-38-5 |
|---|---|
分子式 |
C14H21FeN3Na2O10 |
分子量 |
493.15 g/mol |
IUPAC 名称 |
disodium;2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron |
InChI |
InChI=1S/C14H23N3O10.Fe.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;;2*+1/p-2 |
InChI 键 |
PXJYMWVFFBQTPR-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+3] |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+].[Na+].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


